Structural Rigidity Advantage: Zero Rotatable Bonds vs. Aromatic Benzoxazole Carboxylic Acids
The target compound's fully saturated scaffold results in zero rotatable bonds, a stark contrast to common aromatic benzoxazole-5-carboxylic acid (CAS 15112-41-1) which possesses a rotatable exocyclic carboxylic acid bond [1]. This conformational rigidity can translate to reduced entropic penalty upon target binding, a principle exploited in fragment-based lead optimization [2].
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1,3-Benzoxazole-5-carboxylic acid (CAS 15112-41-1): Rotatable Bond Count = 1 |
| Quantified Difference | 0 vs. 1 (Target compound is fully rigid) |
| Conditions | Computed property (PubChem release 2021.05.07) [1]. Standard medicinal chemistry design principle [2]. |
Why This Matters
For buyers sourcing building blocks for fragment libraries, a rigid core with fewer rotatable bonds is often preferred for its potential to yield higher binding affinity per atom, making CAS 856794-26-8 a strategically distinct choice over more flexible analogs.
- [1] PubChem. (2026). Compound Summary for CID 57358896. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/856794-26-8 View Source
- [2] Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. View Source
